2,2'-Dipyridylamine

Vue d'ensemble

Description

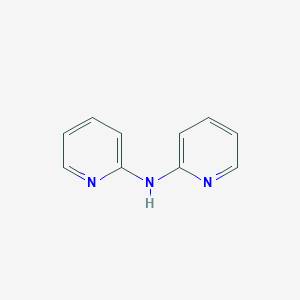

2,2’-Dipyridylamine: is an organic compound with the chemical formula C₁₀H₉N₃ . It consists of two pyridyl groups (C₅H₄N) linked to a secondary amine (NH). This compound is known for forming a range of coordination complexes and is used in various chemical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Heating Pyridine with Sodium Amide: One method to synthesize 2,2’-Dipyridylamine involves heating pyridine with sodium amide.

Heating 2-Aminopyridine with 2-Chloropyridine over Barium Oxide: Another method involves heating 2-aminopyridine with 2-chloropyridine over barium oxide.

Industrial Production Methods: The industrial production of 2,2’-Dipyridylamine typically involves the above-mentioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through recrystallization or distillation .

Analyse Des Réactions Chimiques

Coordination Chemistry with Transition Metals

dpa forms stable complexes with metals, adopting distinct coordination modes:

Table 2: Coordination Modes of dpa in Metal Complexes

-

Copper Complexes : [Cu(dpa)(OH₂)₂]²⁺ catalyzes hydrolysis of phosphotriesters with a turnover rate of 4.8 × 10⁻³ s⁻¹ at pH 7 .

-

Nickel Complexes : Trinuclear [Ni₃(dpa)₄Cl₂] exhibits antiferromagnetic coupling (J = -12.5 cm⁻¹) .

Table 3: 2e-ORR Performance of dpa vs. Precious Metal Alloys

| Catalyst | Onset Potential (V vs. RHE) | H₂O₂ Yield | Stability |

|---|---|---|---|

| dpa/GCE | 0.60 | ~80% | >50 cycles |

| Pt-Hg | 0.65 | ~85% | Limited |

Mechanism : DFT calculations propose three pathways involving OPCET (oxygen-proton-coupled electron transfer) and PCET steps, with dpa-C conformer showing the lowest activation barrier (0.48 V vs. SHE) .

Catalytic Hydrolysis Reactions

dpa-metal complexes accelerate hydrolysis of organophosphates:

-

Sarin Hydrolysis : [Cu(dpa)(OH)(OH₂)]⁺ achieves complete hydrolysis of Sarin in 300s at pH 7 .

-

Phosphotriester Cleavage : Rate enhancement of 10⁴-fold compared to uncatalyzed reactions .

Amine Protection and Deprotection

dpa derivatives like dipyridylamine-acetamide (Dpaa) act as protecting groups for primary amines:

-

Cleavage Mechanism : Protonation of pyridyl-N activates the carbonyl, enabling nucleophilic attack by water (ΔG‡ = 26.7–32.1 kcal/mol) .

-

Applications : Used in peptide synthesis due to mild deprotection conditions (aqueous acid) .

DNA-Binding and Bioactivity

Applications De Recherche Scientifique

Coordination Chemistry

Versatility as a Ligand

2,2'-Dipyridylamine can exist in multiple protonation states and adopt various coordination modes, allowing it to stabilize complexes with different metal ions. It can form mononuclear, dinuclear, and polynuclear complexes, which are characterized by distinct structural features.

| Coordination Mode | Description |

|---|---|

| Mode I | Bidentate coordination |

| Mode II | Tridentate coordination |

| Mode III | Tetradentate coordination |

| Mode IV | Bridging coordination |

| Mode V | Bimetallic complexes |

Studies have shown that dpa can stabilize complexes with metals such as Cu, Ru, Rh, and others, enhancing their chemical reactivity and stability .

Catalysis

Homogeneous Catalysis

Dpa-containing metal complexes have been extensively studied for their catalytic activities in various reactions. For instance, platinum(II) complexes with dpa derivatives have demonstrated efficient catalytic performance in C–H activation reactions. The structural flexibility of dpa allows for the formation of active catalytic sites that facilitate these transformations .

Photocatalysis

Dpa also plays a role in photocatalytic applications, particularly in the degradation of pollutants and the conversion of solar energy into chemical energy. The photophysical properties of dpa derivatives enable them to absorb light effectively and participate in electron transfer processes .

Luminescent Materials

Photoluminescence

Dpa-based metal complexes exhibit interesting luminescent properties due to intraligand π* to π transitions. These complexes have been explored for their potential applications in light-emitting devices and sensors. For example, iridium(III) complexes with dpa ligands show strong blue luminescence, making them suitable for OLED applications .

Biological Applications

DNA Binding Studies

Research has indicated that dpa complexes can interact with DNA, making them potential candidates for anticancer agents. A study on copper(II) complexes of dpa revealed significant binding affinity to calf thymus DNA (CT-DNA), suggesting electrostatic interactions as the primary binding mode . The intrinsic binding constants were calculated to be for one complex, indicating a strong interaction.

Antitumor Activity

In vitro studies have shown that certain dpa-metal complexes possess antitumor activity against cancer cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer). The results indicated that these complexes could inhibit cell growth effectively compared to normal cell lines .

Synthesis of Novel Complexes

Recent advancements in the synthesis of dpa-based metal complexes have focused on improving efficiency and versatility. Non-conventional synthetic methods have been developed that allow for the derivatization of dpa after coordination with metal centers, leading to higher yields and more diverse complex structures .

Case Studies

-

Copper(II) Complexes

- Synthesis : [Cu(dpa)(Gly)Cl]·2H₂O was synthesized using glycine as a co-ligand.

- Findings : Exhibited significant DNA binding and antitumor activity against MCF7 cells.

-

Platinum(II) Complexes

- Synthesis : Various platinum(II) complexes were synthesized using methylene-bridged dpa derivatives.

- Findings : Showed promising catalytic activity in C–H activation reactions and exhibited luminescent properties suitable for OLEDs.

- Rhenium(V) Complexes

Mécanisme D'action

The mechanism of action of 2,2’-Dipyridylamine largely depends on its role as a ligand. When forming complexes with metals, it can influence the electronic properties and reactivity of the metal center. This can affect various molecular targets and pathways, such as those involved in catalysis or biological activity .

Comparaison Avec Des Composés Similaires

2,2’-Bipyridine: Similar in structure but lacks the secondary amine group.

1,10-Phenanthroline: Another polydentate ligand with a different ring structure.

2,2’-Bipyridyl: Similar to 2,2’-Dipyridylamine but with different coordination properties.

Uniqueness: 2,2’-Dipyridylamine is unique due to its secondary amine group, which allows it to form a wider variety of coordination complexes compared to similar compounds. This makes it particularly versatile in applications ranging from catalysis to materials science .

Activité Biologique

2,2'-Dipyridylamine (DPA) is an organic compound characterized by its two pyridine rings connected by an amine group. It serves as a bidentate ligand in coordination chemistry and has garnered attention due to its diverse biological activities, including antimicrobial and antitumor properties. This article explores the biological activity of DPA, highlighting its mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : C10H9N3

- Molecular Weight : 171.20 g/mol

- Melting Point : 90-92 °C

- Boiling Point : 222 °C at 50 mmHg

- Structure : DPA features two nitrogen atoms in the pyridine rings that can coordinate with metal ions, enhancing its biological activity.

Antitumor Activity

Recent studies have demonstrated that DPA and its metal complexes exhibit significant antitumor activity. For instance, a study involving copper complexes of DPA showed promising results against breast cancer (MCF7) and hepatocellular carcinoma (HEPG2) cell lines. The complex [Cu(dpa)(Gly)Cl] demonstrated a higher potency compared to other tested complexes, with an intrinsic binding constant of for CT-DNA interactions, indicating strong DNA binding capabilities .

Antimicrobial Activity

DPA also exhibits notable antimicrobial properties. In vitro tests revealed that DPA complexes effectively inhibited the growth of various pathogenic bacteria and fungi. The complex [Cu(dpa)(Gly)Cl], for example, showed enhanced activity against several microbial strains when compared to other ligands .

The mechanisms through which DPA exerts its biological effects include:

- DNA Binding : DPA's ability to bind to DNA through electrostatic interactions and groove binding plays a crucial role in its antitumor activity. This binding can interfere with DNA replication and transcription processes.

- Redox Activity : The redox behavior of DPA complexes contributes to their biological activity. Cyclic voltammetry studies have shown that these complexes undergo quasi-reversible redox reactions, which may enhance their interaction with cellular targets .

Study on Copper-DPA Complexes

A significant case study involved the synthesis and characterization of copper complexes with DPA. The study focused on their interaction with CT-DNA and evaluated their antitumor efficacy against cancer cell lines. The results indicated that the copper-DPA complex had a higher binding affinity for DNA compared to other ligands tested, leading to increased cytotoxicity against cancer cells .

Luminescence Properties

Another investigation explored the luminescence properties of rhenium(I) complexes derived from DPA. These studies highlighted that such complexes could serve as potential luminescent probes in biological systems, further expanding the utility of DPA in biomedical applications .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C10H9N3 |

| Molecular Weight | 171.20 g/mol |

| Melting Point | 90-92 °C |

| Boiling Point | 222 °C at 50 mmHg |

| Antitumor Activity | Effective against MCF7, HEPG2 |

| Antimicrobial Activity | Active against various pathogens |

Propriétés

IUPAC Name |

N-pyridin-2-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMPCBAWTWYFLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061619 | |

| Record name | 2-Pyridinamine, N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202-34-2 | |

| Record name | 2,2′-Dipyridylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1202-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dipyridylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001202342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dipyridylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinamine, N-2-pyridinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinamine, N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(2-pyridyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DIPYRIDYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9BF664YAK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The specific interaction mechanism of Dpa is highly dependent on the metal ion it is coordinated with and the overall complex structure. For instance, Dpa-containing ruthenium(II) complexes have been shown to interact with DNA through a combination of groove binding and partial intercalation. [] This interaction disrupts the DNA structure, potentially leading to cell death, making these complexes interesting candidates for anticancer agents. [] In other cases, Dpa-containing complexes have been investigated for their catalytic properties in various organic reactions. [, , ]

ANone:

- Spectroscopic Data:

- NMR: Dpa typically exhibits characteristic signals in 1H NMR corresponding to the aromatic protons of the pyridyl rings. The exact chemical shifts depend on the solvent and the presence of other coordinating ligands. [, ]

- IR: Key IR stretches include those attributed to N-H and C=N bonds. [, , ]

- UV-Vis: Dpa displays absorption bands in the UV region, primarily due to π-π* transitions. [, , , ] Upon complexation with metal ions, additional bands in the visible region may appear due to metal-to-ligand charge transfer (MLCT) transitions. [, ]

A: Dpa complexes have been investigated in various material applications. For example, copper(I)-Dpa coordination polymers display interesting luminescent properties in the solid state. [] Additionally, the flexibility of the Dpa ligand allows for the creation of diverse architectures, including discrete complexes, polymers, and metal-organic frameworks (MOFs). [, , ]

A: Dpa complexes, particularly those of palladium, have been successfully employed in catalytic organic transformations, including the copper-free Sonogashira cross-coupling reaction in water. [] The nitrogen atoms in Dpa can act as coordinating sites for metal ions, influencing the catalytic activity and selectivity. [, , ]

A: DFT calculations are often used to study the electronic structure, optical properties, and reactivity of Dpa complexes. [, , , , ] These calculations can provide insights into the nature of metal-ligand bonding, predict spectroscopic properties, and help understand reaction mechanisms. [, , , , ]

A: Modifications to the Dpa scaffold, such as the introduction of substituents on the pyridine rings or the bridging nitrogen atom, can significantly impact the properties of the resulting complexes. For example, benzylation of the amine in Dpa leads to Ir(III) complexes with enhanced catalytic activity in the photooxidation of sulfides. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.